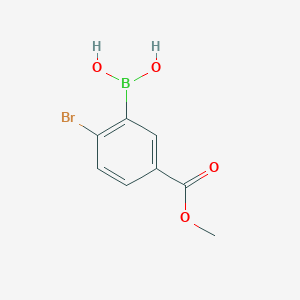
3,4-Dichlorophenylisocyanide dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichlorophenylisocyanide dichloride is a chemical compound known for its use as an intermediate in organic synthesis. It is a solid substance that ranges in color from white to yellow and is known to be an irritant to tissues, including eyes and mucous membranes . This compound is utilized in various industrial applications, particularly in the synthesis of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3,4-Dichlorophenylisocyanide dichloride typically involves the reaction of 3,4-dichloroaniline with phosgene in the presence of a solvent such as toluene. The reaction is carried out under controlled temperature conditions, usually between 0 to 3°C, to ensure the stability of the intermediate products . The process involves the continuous introduction of phosgene and subsequent heating to facilitate the reaction, resulting in the release of hydrogen chloride and phosgene gases, which are absorbed using toluene .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a reaction vessel with adequate cooling and heating systems to maintain the desired temperature range. The gases released during the reaction are managed using appropriate absorption and treatment systems to ensure safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichlorophenylisocyanide dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isocyanide group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with various reagents to form new chemical entities.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Reaction Conditions: These reactions typically require controlled temperatures and the presence of catalysts to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, reacting with amines can produce urea derivatives, while reactions with alcohols can yield carbamate esters .
Scientific Research Applications
3,4-Dichlorophenylisocyanide dichloride has several applications in scientific research:
Biology: The compound is utilized in the study of enzyme inhibitors and other biologically active molecules.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: The compound is employed in the production of herbicides and other agricultural chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dichlorophenylisocyanide dichloride involves its reactivity with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications. For instance, in the synthesis of enzyme inhibitors, the compound interacts with the active sites of enzymes, altering their activity and function .
Comparison with Similar Compounds
- 3,4-Dichlorophenyl isocyanate
- 4-Chlorophenyl isocyanate
- 3-Chlorophenyl isocyanate
Comparison: 3,4-Dichlorophenylisocyanide dichloride is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in certain synthetic applications, particularly in the production of herbicides and pharmaceuticals .
Properties
IUPAC Name |
1,1-dichloro-N-(3,4-dichlorophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl4N/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQDQFPMNAMCRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C(Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[4-(Tetrahydro-pyran-2-yloxy)-phenyl]-pyrido[2,3-d]pyrimidin-2-ylamine](/img/structure/B6302210.png)
![Bis[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B6302220.png)











